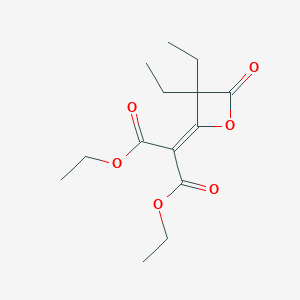
Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate is a complex organic compound known for its unique structure and reactivity. This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a propanedioate group, which is a diester of malonic acid. The combination of these functional groups imparts distinctive chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate typically involves the alkylation of diethyl malonate (diethyl propanedioate) with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction conditions. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxetane ring to a more stable structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides and bases such as sodium ethoxide are commonly employed
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or other reduced forms of the oxetane ring.
Substitution: Various substituted malonates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the oxetane ring and the ester groups, which can participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate (diethyl propanedioate): A simpler ester of malonic acid, commonly used in organic synthesis.
Ethyl acetoacetate (ethyl 3-oxobutanoate): Another ester with similar reactivity, used in the synthesis of various organic compounds
Uniqueness
Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate is unique due to the presence of the oxetane ring, which imparts distinctive chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
91239-23-5 |
|---|---|
Molekularformel |
C14H20O6 |
Molekulargewicht |
284.30 g/mol |
IUPAC-Name |
diethyl 2-(3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate |
InChI |
InChI=1S/C14H20O6/c1-5-14(6-2)10(20-13(14)17)9(11(15)18-7-3)12(16)19-8-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
UYDJQGUAROHXIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=C(C(=O)OCC)C(=O)OCC)OC1=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


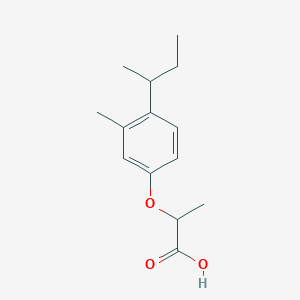
![2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14354055.png)
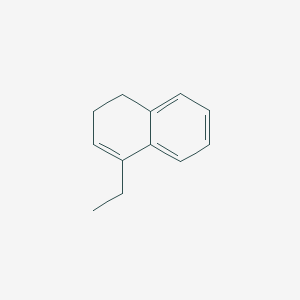
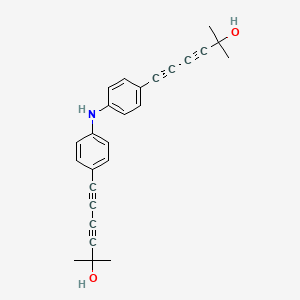
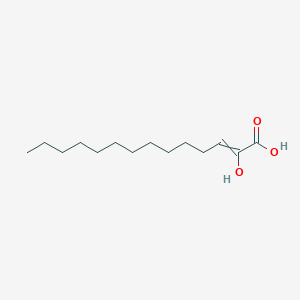
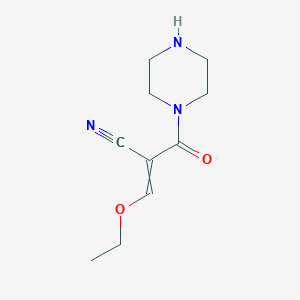
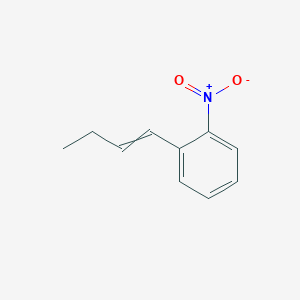
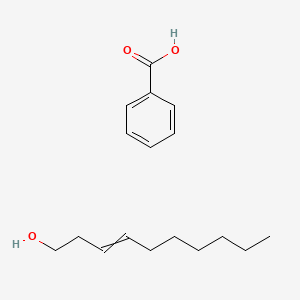
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide](/img/structure/B14354081.png)
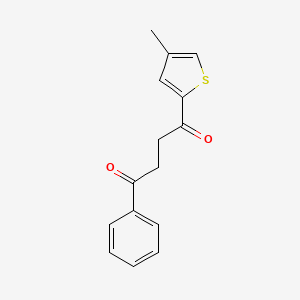
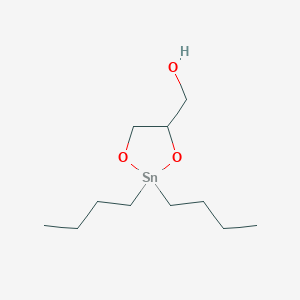
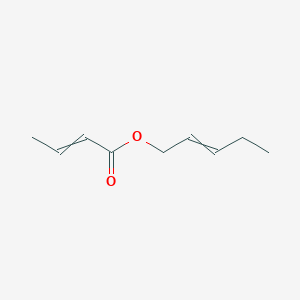
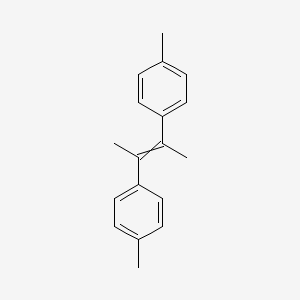
![{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14354125.png)
